
ethyl 4-(2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate
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Description
Ethyl 4-(2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C25H25FN6O3S and its molecular weight is 508.57. The purity is usually 95%.
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Biological Activity
Ethyl 4-(2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate (commonly referred to as the compound ) is a complex organic molecule that incorporates various pharmacologically relevant moieties, including a piperazine ring and a 1,2,4-triazole structure. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications and underlying mechanisms.
Chemical Structure and Properties
The compound's molecular formula is C23H21FN4O3, with a molecular weight of approximately 420.44 g/mol. Its structure consists of:
- Piperazine ring : Known for its versatility in drug design and biological activity.
- Triazole moiety : Recognized for antifungal, antibacterial, and anticancer properties.
- Indole group : Associated with various biological activities, including serotonin receptor modulation.
Antifungal Activity
Research has shown that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. The compound's triazole component may inhibit the synthesis of ergosterol in fungal cell membranes, similar to other known triazole antifungals. In studies evaluating triazole derivatives against various fungal strains such as Candida albicans and Aspergillus fumigatus, compounds with similar structural features demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0156 to 0.5 μg/mL .
Antibacterial Activity
The antibacterial potential of the compound can be inferred from studies on related piperazine and triazole derivatives. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain triazole derivatives exhibited MIC values as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli . The mechanism likely involves interference with bacterial DNA synthesis or cell wall integrity.
Anticancer Activity
The indole and triazole components of the compound suggest potential anticancer activity. Studies have reported that similar compounds exhibit cytotoxic effects against various cancer cell lines. For example, mercapto-substituted triazoles were found to inhibit colon carcinoma HCT-116 cells with IC50 values around 6.2 μM . The compound may induce apoptosis or inhibit proliferation through multiple pathways, including the modulation of signaling pathways involved in cell survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. The presence of the fluorophenyl and indole moieties enhances lipophilicity and may improve cellular uptake. Additionally, modifications at the piperazine ring can significantly influence the pharmacokinetic properties and overall efficacy.
Component | Effect |
---|---|
Triazole | Antifungal and antibacterial activity |
Indole | Potential anticancer properties |
Piperazine | Enhances bioavailability and receptor binding |
Fluorophenyl group | Increases lipophilicity |
Case Studies
- Antifungal Screening : A recent study evaluated a series of triazole derivatives against Candida species, revealing that compounds with similar structural motifs to our target compound exhibited promising antifungal activity with MIC values significantly lower than traditional antifungals .
- Antibacterial Efficacy : Another investigation focused on piperazine derivatives showed potent antibacterial effects against resistant strains of bacteria such as Klebsiella pneumoniae and Acinetobacter baumannii, indicating that modifications in the piperazine structure can lead to enhanced antibacterial properties .
- Cytotoxicity Assays : Testing on various cancer cell lines demonstrated that compounds featuring both indole and triazole frameworks could induce apoptosis in cancer cells at micromolar concentrations, supporting their potential use in cancer therapy .
Properties
IUPAC Name |
ethyl 4-[2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN6O3S/c1-2-35-25(34)31-13-11-30(12-14-31)22(33)16-36-24-29-28-23(32(24)18-9-7-17(26)8-10-18)20-15-27-21-6-4-3-5-19(20)21/h3-10,15,27H,2,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYMETCXHQJJKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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